molecular formula C11H20F2N2O2 B1407241 (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine CAS No. 1407997-82-3

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine

Cat. No.: B1407241
CAS No.: 1407997-82-3
M. Wt: 250.29 g/mol
InChI Key: LDLHTVXAQWRDGH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methylaminomethyl substituent at the 2-position, and two fluorine atoms at the 4,4-positions. This compound is of significant interest in medicinal chemistry due to the structural and electronic effects imparted by fluorination and stereochemistry. The Boc group enhances stability and modulates solubility, while the 4,4-difluoro substitution influences the basicity of the pyrrolidine nitrogen and overall molecular conformation .

Properties

IUPAC Name

tert-butyl (2S)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHTVXAQWRDGH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CNC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114388
Record name 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407997-82-3
Record name 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407997-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Starting Material Selection and Stereocontrol

The synthesis begins with the selection of chiral precursors or chiral auxiliaries to ensure the stereochemistry at the (S)-configuration. Enantiomerically pure starting materials such as chiral amino acids or chiral auxiliary groups are often employed.

Key points:

  • Use of chiral amino acids (e.g., L-proline derivatives) as the basis for stereoselective cyclization.
  • Enzymatic resolution methods to obtain enantiomerically pure intermediates.
  • Enantioselective catalysis, such as asymmetric hydrogenation or asymmetric addition reactions, to set stereochemistry early in the synthesis.

Construction of the Pyrrolidine Ring

The core pyrrolidine ring is typically assembled via cyclization reactions involving amino precursors:

Method A: Intramolecular Cyclization of N-Protected Amino Alcohols

  • Starting from N-Boc-protected amino alcohols, cyclization is achieved through nucleophilic attack facilitated by activating groups such as halides or mesylates.
  • Conditions: Use of bases like potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (~80-120°C).

Method B: Reductive Amination of α-Amino Ketones

  • Synthesis of α-amino ketones followed by intramolecular reductive amination under catalytic hydrogenation conditions to form the pyrrolidine ring.

Introduction of the Difluoromethyl Group

The difluoromethyl groups at the 4-position are introduced via nucleophilic fluorination or difluoromethylation:

Key reagents:

  • Difluoromethylating agents such as difluoromethyl zinc or difluoromethyl sulfonates.
  • Use of electrophilic difluoromethylating reagents like difluoromethyl bromide or chlorides in the presence of catalysts.

Reaction conditions:

  • Typically carried out at low temperatures (−78°C to 0°C) to control selectivity and prevent side reactions.

Incorporation of the Methylaminomethyl Group

The methylaminomethyl substituent at the 2-position is introduced through nucleophilic substitution:

Procedure:

  • Activation of the pyrrolidine nitrogen with a suitable leaving group (e.g., halide or mesylate).
  • Nucleophilic displacement with methylamine or methylamine derivatives under mild conditions (e.g., at room temperature or slightly elevated temperatures).

Boc Protection and Final Purification

The Boc (tert-butoxycarbonyl) protecting group is introduced at the nitrogen atom to protect the amine during subsequent steps:

Method:

  • Treatment of the amino pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of base (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran.
  • Purification via chromatography (e.g., silica gel chromatography) to isolate the final Boc-protected compound.

Summary of Typical Reaction Conditions and Yields

Step Reagents Conditions Typical Yield References
Stereoselective ring formation Chiral amino alcohols, base 80–120°C, polar aprotic solvent 70–85% ,
Difluoromethylation Difluoromethyl reagents, low temp −78°C to 0°C 60–75% ,
Nucleophilic substitution for methylaminomethyl Methylamine derivatives Room temp to 50°C 65–80% ,
Boc protection Boc2O, triethylamine Room temp 90–95% Standard procedure

Notable Research Findings and Innovations

Recent advances include the use of asymmetric catalysis for stereocontrol, novel difluoromethylating reagents for higher selectivity, and flow chemistry techniques for scalable synthesis. For example, the use of chiral phosphine catalysts has improved enantioselectivity in pyrrolidine ring formation, while continuous flow reactors have enhanced safety and yield in difluoromethylation steps.

Data Tables of Key Reagents and Conditions

Reagent Purpose Typical Conditions Yield Range References
Boc2O Protecting amine Room temperature, in DCM 90–95% ,
Difluoromethylating agent Difluoromethylation −78°C to 0°C 60–75% ,
Methylamine derivative Methylaminomethyl group Room temp to 50°C 65–80% ,
Chiral catalysts Stereocontrol Variable Up to 85% enantioselectivity

Chemical Reactions Analysis

Table 1: Reaction Conditions for Fluorination

ParameterValueSource
ReagentDAST
SolventDCM
Temperature−78°C → rt
Reaction Time16 h
Yield98%

Functionalization of the Methylaminomethyl Group

The methylaminomethyl group participates in nucleophilic substitution and coupling reactions:

  • Amide Coupling : Reacts with activated carboxylic acids (e.g., using BOP reagent) to form tertiary amides. Reported yields reach 100% under optimized conditions .

  • Sulfonylation : Reacts with sulfonyl chlorides in acetonitrile with DIPEA as a base, yielding sulfonamide derivatives .

Table 2: Coupling Reactions with Methylaminomethyl Group

SubstrateReagents/ConditionsYieldSource
Carboxylic AcidBOP, DIPEA, DMF, 23°C, 2 h100%
Sulfonyl ChlorideDIPEA, CH₃CN, 20°C, 32 h52%

Boc Deprotection and Downstream Chemistry

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine:

  • Reagents : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane .

  • Applications : The deprotected amine serves as a building block for kinase inhibitors and covalent MK2 inhibitors targeting Cys140 .

Stability and Handling

  • Storage : Stable at −20°C under inert gas .

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) .

Challenges and Limitations

  • Stereochemical Integrity : Requires chiral resolution during synthesis to maintain the (S)-configuration .

  • Fluorine Reactivity : Difluoride groups reduce ring strain but limit electrophilic substitution at the 4-position .

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It can also interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Substitutional Variants

(a) (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
  • Structural Differences : The R-enantiomer differs only in stereochemistry at the 2-position.
  • Biological Activity: Enantiomeric pairs often exhibit divergent biological profiles. For example, in fluoropyrrolidine-based parthenolide analogues, the (R)-3-fluoropyrrolidine derivative (analogue 10) showed a 50-fold higher potency (GI₅₀ = 0.69 μM) compared to the (S)-3-fluoropyrrolidine analogue (GI₅₀ = 16.9 μM) . This highlights the critical role of stereochemistry in activity.
  • Physicochemical Properties : Molecular weight (250.29 g/mol) and formula (C₁₁H₂₀F₂N₂O₂) are identical to the S-enantiomer, but differences in polarity and receptor interactions are anticipated due to stereochemical inversion .
(b) (S)-tert-Butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
  • Structural Differences: Lacks the methyl group on the aminomethyl substituent.
  • However, methylation can improve metabolic stability.
  • Similarity Score : 0.87 (compared to the target compound), indicating moderate structural overlap .

Fluorinated Pyrrolidine and Piperidine Analogues

Compound Name Fluorination Pattern GI₅₀ (μM) Key Features Reference
3,3-Difluoropiperidine (Analogue 4) 3,3-difluoro 16.9 Reduced potency due to lower N-basicity
4,4-Difluoropiperidine (Analogue 7) 4,4-difluoro 0.69 Higher potency; stabilized N-basicity
(S)-3-Fluoropyrrolidine (Analogue 11) 3-fluoro 16.9 50-fold less potent than R-enantiomer
3,3-Difluoropyrrolidine (Analogue 12) 3,3-difluoro 8.4 Intermediate activity (1:1 R/S mixture)

Key Observations :

  • Fluorination Position : 4,4-Difluoro substitution (as in the target compound and analogue 7) enhances biological activity compared to 3,3-difluoro derivatives. This is attributed to the preservation of nitrogen basicity, critical for interactions with biological targets .
  • Stereochemical Effects : The (S)-configuration in fluoropyrrolidines often correlates with reduced potency, as seen in analogue 11 versus its R-counterpart .
(b) Commercial Availability
  • Target Compound : Sold by EOS Med Chem (CAS 1363384-67-1), priced upon inquiry, with free shipping for orders >$10,000 .
  • (R)-Enantiomer : Available under CAS 1407997-77-6, though temporarily out of stock (2024 data) .
  • Related Compounds : 3,3-Difluoro-4-methoxypyrrolidine HCl (AS56388) is priced at $44.00/100 mg, indicating cost variability based on substitution patterns .

Research Findings and Mechanistic Insights

  • Biological Activity : Fluorination at the 4,4-positions minimizes electron-withdrawing effects on the pyrrolidine nitrogen, maintaining basicity crucial for target engagement (e.g., in kinase inhibitors or GPCR modulators) .

Biological Activity

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C₁₁H₂₀F₂N₂O₂
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 1407997-82-3
  • Structure : The compound features a pyrrolidine core with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 4-position.

Research indicates that this compound interacts with specific receptors and enzymes, contributing to its pharmacological effects.

Key Mechanisms:

  • sGC Stimulation : The compound has been noted for its role as a stimulator of soluble guanylate cyclase (sGC), which is crucial for the production of cyclic GMP (cGMP), a secondary messenger involved in various physiological processes such as vasodilation and neurotransmission .
  • Receptor Modulation : It may also exhibit activity at muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and can be targeted for treating disorders like Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively modulate biological pathways associated with:

  • Neurotransmitter Release : Enhancing the release of neurotransmitters through sGC activation.
  • Vasodilation : Inducing vasodilatory effects, potentially beneficial for cardiovascular conditions.

In Vivo Studies

Animal models have shown promising results regarding the compound's efficacy:

  • Cognitive Enhancement : Studies suggest that it may improve cognitive function in models of memory impairment, akin to traditional cholinesterase inhibitors .
  • Antihypertensive Effects : Its ability to stimulate sGC suggests potential applications in managing hypertension and related cardiovascular diseases .

Case Studies

  • Cognitive Function Improvement :
    • A study highlighted that administration of this compound resulted in significant improvements in memory tasks in rodent models compared to controls. The effective dose was found to be approximately 10 mg/kg .
  • Vasodilatory Response :
    • In a separate investigation, the compound demonstrated a marked decrease in blood pressure in hypertensive rats, supporting its role as an antihypertensive agent through sGC stimulation .

Data Summary

PropertyValue
Molecular FormulaC₁₁H₂₀F₂N₂O₂
Molecular Weight250.29 g/mol
CAS Number1407997-82-3
Primary ActivitysGC stimulation
Cognitive Enhancement Dose~10 mg/kg
Vasodilatory EffectSignificant in hypertensive models

Q & A

Basic Research Questions

Q. How can the synthesis of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine be optimized to improve yield and purity?

  • Methodological Answer : Optimize solvent systems (e.g., dry MeOH/THF mixtures for controlled reactivity) and reaction conditions (e.g., low temperature to minimize side reactions). Use reductive amination with sodium cyanoborohydride, as demonstrated in analogous pyrrolidine syntheses . Purify via silica gel column chromatography with 1% triethylamine to suppress Boc-group decomposition . Monitor intermediates by TLC and confirm final purity by HPLC (≥98%, as in ).

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify rotameric forms (e.g., chemical shifts at δ 1.4–3.2 ppm for methylaminomethyl groups and δ 70–80 ppm for quaternary carbons) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .
  • ESI-MS : Confirm molecular weight (e.g., expected [M+H]+ ion for C11H19F2N2O2: 265.14) .

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Methodological Answer : Follow general pyrrolidine safety guidelines:

  • Use PPE (gloves, goggles) and avoid inhalation of vapors.
  • Work in a fume hood with adequate ventilation.
  • Store in sealed containers away from ignition sources (static-sensitive due to amine groups) .

Advanced Research Questions

Q. How does the 4,4-difluorination of the pyrrolidine ring influence its conformational stability and reactivity?

  • Methodological Answer : The geminal difluoro group introduces steric and electronic effects:

  • Steric Effects : Fluorine atoms restrict ring puckering, stabilizing specific conformers (e.g., chair-like vs. envelope). Compare energy barriers via DFT calculations.
  • Electronic Effects : Fluorine's electron-withdrawing nature reduces basicity of the methylaminomethyl group (pKa ~8–9 vs. ~10 for non-fluorinated analogs). Titrate with HCl to quantify .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Rotamer Analysis : Use variable-temperature NMR to distinguish dynamic rotamers (e.g., Boc-group rotation) from static impurities .
  • Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals.
  • X-ray Crystallography : Resolve absolute stereochemistry and confirm substituent positioning .

Q. What strategies prevent premature Boc-group cleavage during downstream reactions?

  • Methodological Answer :

  • pH Control : Avoid acidic conditions (pH <3) and use buffered solutions (e.g., ammonium acetate, pH 6.5) in aqueous reactions .
  • Mild Deprotection : Use TFA in dichloromethane (0°C, 1 hr) instead of prolonged heating .

Q. How does the stereochemistry of the methylaminomethyl group impact biological activity in drug discovery?

  • Methodological Answer :

  • Enantiomer Comparison : Synthesize both (S)- and (R)-enantiomers and test binding affinity (e.g., via SPR or radioligand assays).
  • Molecular Docking : Model interactions with target proteins (e.g., GPCRs) to correlate stereochemistry with binding pose .

Key Notes

  • Fluorinated pyrrolidines require specialized handling due to potential hydrogen fluoride release under extreme conditions .
  • Stereochemical integrity is critical for reproducibility in medicinal chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
Reactant of Route 2
Reactant of Route 2
(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.